molecular formula C5H10BF3KN B1486700 Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate CAS No. 888711-53-3

Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate

Cat. No.: B1486700
CAS No.: 888711-53-3
M. Wt: 191.05 g/mol
InChI Key: IPPVCGNMEPSDMN-UHFFFAOYSA-N
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Description

Historical Development of Organotrifluoroborates

The historical trajectory of organotrifluoroborates began as scientific curiosities in the 1960s before evolving into essential synthetic reagents through systematic research and development. The earliest documented preparation of organotrifluoroborate compounds occurred in 1960, when researchers first synthesized stable compounds containing trifluoromethyl-boron linkages through specialized procedures involving trimethyltin compounds and boron trifluoride gas. This pioneering work established the fundamental feasibility of incorporating fluorine atoms into organoboron frameworks, although the initial synthetic approaches remained highly specialized and limited in scope.

A crucial breakthrough in organotrifluoroborate chemistry emerged from the work of Thierig and Umland in 1967, who developed a more accessible synthetic methodology using potassium hydrogen fluoride as a fluorinating agent. Their approach represented a significant departure from earlier methods by demonstrating that boronic acids could be efficiently converted to the corresponding trifluoroborate salts under relatively mild conditions. This methodology involved treating phenylboronic acid with potassium hydrogen fluoride in acetic acid under heating conditions, yielding crystalline phenyl trifluoroborate potassium salt in good yield. Despite the significance of this advancement, the potential of this synthetic approach remained largely unexplored for nearly three decades.

The modern era of organotrifluoroborate chemistry commenced in 1995 with Vedejs and colleagues' systematic reinvestigation of the potassium hydrogen fluoride methodology. Their comprehensive study demonstrated that a wide variety of boronic acids could be rapidly and efficiently converted to the corresponding potassium organotrifluoroborate salts using aqueous potassium hydrogen fluoride in methanol at room temperature. This revolutionary approach required only fifteen minutes for completion and achieved yields of 68-94% across diverse aromatic substrates, including electron-rich, electron-poor, and halogenated derivatives. The resulting organotrifluoroborate salts exhibited remarkable stability toward air and moisture, existing as crystalline solids that could be purified through simple recrystallization procedures.

The establishment of this convenient synthetic protocol catalyzed rapid expansion in organotrifluoroborate research, leading to the development of over 400 structurally diverse compounds within two decades. Modern synthetic approaches have expanded beyond the original boronic acid starting materials to encompass Grignard reagents, organolithium compounds, and various other organometallic precursors. Contemporary methodologies enable the preparation of alkyl, aryl, vinyl, allyl, and alkynyl trifluoroborate salts, with the vinyl derivatives demonstrating exceptional stability at room temperature despite the inherent reactivity of carbon-carbon double bonds.

Classification within Organoboron Chemistry

Organotrifluoroborates occupy a distinctive position within the broader landscape of organoboron chemistry, functioning as protected forms of boronic acids while exhibiting unique reactivity patterns that distinguish them from other boron-containing compounds. The fundamental structure of organotrifluoroborates features an anionic tetrahedral boron center coordinated by three fluorine atoms and one organic substituent, typically existing as potassium salts with the general formula potassium [organic-boron-fluorine-fluorine-fluorine]. This structural arrangement confers several advantages over traditional organoboron reagents, including enhanced stability toward oxidation, reduced susceptibility to protodeboronation, and improved handling characteristics.

The classification of organotrifluoroborates as protected boronic acids reflects their unique ability to release the corresponding boronic acid under appropriate conditions while remaining stable under circumstances that would typically decompose other organoboron species. This protection strategy proves particularly valuable in complex synthetic sequences where selective activation of boron functionality is required. Unlike boronic acids, which exist in equilibrium between monomeric and oligomeric forms depending on concentration and solvent conditions, organotrifluoroborates maintain their monomeric tetrahedral structure across diverse environments.

Comparative analysis with other organoboron compounds reveals several key distinctions that influence synthetic applications. Boronic acids, represented by the general formula organic-boron-(hydroxyl)-(hydroxyl), exhibit strong tendencies toward dehydrative condensation and protodeboronation under basic conditions. Boronate esters, while more stable than boronic acids, require more sophisticated synthetic procedures for preparation and purification. Organoboranes, characterized by carbon-boron bonds without additional heteroatom substitution, demonstrate high reactivity but limited functional group tolerance.

The following table summarizes key comparative properties among major organoboron compound classes:

Property Boronic Acids Boronate Esters Organotrifluoroborates Organoboranes
Air Stability Poor Moderate Excellent Poor
Moisture Stability Poor Good Excellent Poor
Storage Requirements Controlled Atmosphere Ambient Ambient Controlled Atmosphere
Purification Method Chromatography Chromatography Recrystallization Distillation
Physical State Variable Liquid/Solid Crystalline Solid Liquid/Gas
Protodeboronation Resistance Low Moderate High Low

Significance of Pyrrolidine-Containing Trifluoroborate Salts

Pyrrolidine-containing trifluoroborate salts, exemplified by potassium trifluoro[(pyrrolidin-1-yl)methyl]borate, represent a specialized subclass of organotrifluoroborates that incorporates nitrogen heterocyclic functionality into the trifluoroborate framework. The molecular formula carbon-5-hydrogen-10-boron-fluorine-3-potassium-nitrogen corresponds to a molecular weight of 191.05 grams per mole, reflecting the compact yet functionally rich structure of this compound. The International Union of Pure and Applied Chemistry name, potassium;trifluoro(pyrrolidin-1-ylmethyl)boranuide, precisely describes the ionic nature of the compound and the specific connectivity pattern between the pyrrolidine ring and the trifluoroborate center.

The structural significance of the pyrrolidine moiety within organotrifluoroborate chemistry extends beyond simple functional group diversity to encompass fundamental alterations in chemical behavior and synthetic utility. The five-membered saturated nitrogen heterocycle introduces both steric and electronic effects that modulate the reactivity of the trifluoroborate center. Research has demonstrated that the presence of nitrogen-containing heterocycles, particularly when positioned in proximity to the boron center, can dramatically influence hydrolysis rates and overall stability under physiological conditions. This characteristic proves especially important for applications requiring controlled release of boron-containing species or enhanced biocompatibility.

The pyrrolidine substituent contributes to the unique solubility profile of this compound, enabling dissolution in polar solvents including methanol, acetonitrile, dimethylformamide, and acetone while maintaining the crystalline solid state typical of organotrifluoroborate salts. This solubility behavior facilitates purification through recrystallization procedures and enables efficient utilization in various synthetic transformations. The nitrogen center within the pyrrolidine ring also provides opportunities for further chemical elaboration, allowing the construction of more complex molecular architectures while preserving the trifluoroborate functionality.

Synthetic applications of pyrrolidine-containing trifluoroborates have demonstrated their utility in specialized cross-coupling reactions and heterocycle construction. The pyrrolidine substituent has been employed in the synthesis of triazole-containing compounds through copper-catalyzed cycloaddition reactions, highlighting the compatibility of the trifluoroborate group with diverse reaction conditions. These transformations illustrate the potential for pyrrolidine-containing trifluoroborates to serve as versatile building blocks in the construction of nitrogen-rich heterocyclic frameworks that are prevalent in pharmaceutical and materials chemistry applications.

The following table presents key molecular and physical properties of this compound:

Property Value Reference Source
Molecular Formula C₅H₁₀BF₃KN
Molecular Weight 191.05 g/mol
Chemical Abstracts Service Number 888711-53-3
Physical State Crystalline Solid
Purity (Commercial) >95%
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5

Properties

IUPAC Name

potassium;trifluoro(pyrrolidin-1-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3N.K/c7-6(8,9)5-10-3-1-2-4-10;/h1-5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPVCGNMEPSDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1CCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670580
Record name Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate(1-)
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Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888711-53-3
Record name Borate(1-), trifluoro(1-pyrrolidinylmethyl)-, potassium (1:1), (T-4)-
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Record name Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate(1-)
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Record name Potassium [(1-pyrrolidinyl)methyl]trifluoroborate
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Preparation Methods

Borylation Reaction Followed by Fluorination

One of the common approaches is to first prepare a boronate ester or boronic acid derivative of the pyrrolidin-1-ylmethyl moiety, then convert it into the trifluoroborate salt:

  • Step 1: Synthesis of Pyrrolidin-1-ylmethylboronic Acid or Ester
    This is achieved by reacting an appropriate halomethylpyrrolidine with a boron source, such as bis(pinacolato)diboron, under palladium-catalyzed borylation conditions. The reaction often employs palladium catalysts like PdCl2(PPh3)2 and bases such as potassium hydroxide or other suitable bases to facilitate the coupling.

  • Step 2: Conversion to Potassium Trifluoroborate Salt
    The boronic acid or ester intermediate is then treated with potassium hydrogen difluoride (KHF2) or similar fluorinating agents to afford the potassium trifluoroborate salt. This step replaces the boronic acid hydroxyl groups with trifluoroborate, stabilizing the boron center and enhancing the compound's utility in further synthetic applications.

Direct Synthesis via Organometallic Intermediates

Another approach involves the use of organometallic intermediates:

  • Step 1: Formation of Pyrrolidin-1-ylmethyl Organometallic Reagent
    The pyrrolidin-1-ylmethyl moiety can be introduced via the reaction of pyrrolidine derivatives with organolithium or Grignard reagents to form an organometallic intermediate.

  • Step 2: Reaction with Boron Trifluoride or Boron Halides
    The organometallic intermediate is then reacted with boron trifluoride etherate or boron halides to form the corresponding boron-containing compound.

  • Step 3: Salt Metathesis to Potassium Trifluoroborate
    Finally, treatment with potassium fluoride or potassium hydrogen difluoride converts the intermediate to the potassium trifluoroborate salt.

Reaction Conditions and Catalysts

  • Catalysts : Palladium-based catalysts such as PdCl2(PPh3)2 are commonly used for borylation steps due to their efficiency in facilitating carbon-boron bond formation.
  • Bases : Potassium hydroxide and other strong bases assist in deprotonation and activation of boron reagents.
  • Solvents : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed to dissolve reactants and stabilize intermediates.
  • Temperature : Reactions are generally conducted at moderate temperatures (room temperature to 80°C) to balance reaction rates and selectivity.

Research Findings and Data Summary

Step Reagents/Conditions Outcome Reference
Borylation Pyrrolidin-1-ylmethyl halide, PdCl2(PPh3)2, KOH, THF, 60-80°C Formation of pyrrolidin-1-ylmethylboronic acid or ester
Fluorination Boronic acid/ester intermediate, KHF2, MeOH, room temp Conversion to potassium trifluoroborate salt
Organometallic intermediate Pyrrolidin-1-ylmethyl organolithium, BF3·OEt2, KF Formation of potassium trifluoroborate salt

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .

Scientific Research Applications

Synthetic Chemistry

Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate is primarily utilized in synthetic organic chemistry as a reagent for various transformations. Its trifluoroborate moiety allows for the generation of boron-containing compounds, which are valuable intermediates in organic synthesis.

Case Study: Coupling Reactions

In a study involving palladium-catalyzed coupling reactions, this compound was used to synthesize complex aryl compounds. The reaction conditions were optimized to achieve high yields, demonstrating the compound's effectiveness as a boron source in cross-coupling methodologies .

Material Science

The compound's unique structure makes it suitable for developing new materials with specific properties. Research indicates that this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Compatibility with PolymersGood

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown potential as a building block for pharmaceuticals. The presence of the pyrrolidine ring allows for modifications that can lead to biologically active compounds.

Case Study: Drug Development

A recent investigation explored the use of this compound in synthesizing novel antifungal agents. The derivatives exhibited promising activity against various fungal strains, highlighting the compound's role in drug discovery .

Electrochemistry

The compound is also being explored as a component in nonaqueous electrolytes for potassium-ion batteries. Its ability to stabilize charge carriers makes it a candidate for enhancing battery performance and longevity.

Research Findings

Studies indicate that incorporating this compound into electrolyte formulations can improve ionic conductivity and overall battery efficiency .

Comparison with Similar Compounds

Structural Analogues with Varying Heterocycles

a) Potassium Trifluoro(piperidin-1-ylmethyl)borate

  • CAS : 1268340-93-7; Molecular Formula : C₆H₁₂BF₃KN; Molecular Weight : 205.08 g/mol .
  • Comparison : Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring) increases steric bulk and basicity. This structural difference reduces reactivity in cross-coupling reactions due to slower transmetalation kinetics . Piperidine derivatives also exhibit higher hydrophobicity, influencing solubility in polar solvents .

b) Potassium Trifluoro(1H-pyrazol-1-ylmethyl)borate

  • CAS : 1445962-99-1; Molecular Formula : C₄H₅BF₃KN₂; Molecular Weight : 188.00 g/mol .
  • Comparison : The pyrazole ring introduces aromaticity and π-electron density, enhancing stability under oxidative conditions. However, the absence of a basic nitrogen (compared to pyrrolidine) reduces compatibility with acid-sensitive substrates. Pyrazole derivatives are preferred in reactions requiring electronic modulation of the boron center .
Analogues with Modified Linkers

a) Potassium 2-(Pyrrolidin-1-yl)ethoxymethyltrifluoroborate

  • CAS: 1430082-96-4; Molecular Formula: C₇H₁₄BF₃KNO; Molecular Weight: 235.10 g/mol .
  • Comparison : The ethoxymethyl linker increases hydrophilicity and flexibility, improving solubility in aqueous reaction media. This derivative is advantageous in bioconjugation chemistry but suffers from lower thermal stability (decomposition above 60°C) .

b) Potassium (3-(Pyrrolidin-1-yl)prop-1-en-2-yl)trifluoroborate

  • CAS : 1357559-48-8; Molecular Formula : C₇H₁₂BF₃KN; Molecular Weight : 217.08 g/mol .
  • Comparison: The vinyl group introduces unsaturation, enabling participation in Diels-Alder or Michael addition reactions. However, the electron-withdrawing nature of the boron center reduces the reactivity of the double bond compared to non-boronated analogues .
Comparative Data Table
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Feature
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate C₅H₁₀BF₃KN 191.05 85–87 High cross-coupling efficiency
Potassium trifluoro(piperidin-1-ylmethyl)borate C₆H₁₂BF₃KN 205.08 90–92* Slower transmetalation
Potassium trifluoro(1H-pyrazol-1-ylmethyl)borate C₄H₅BF₃KN₂ 188.00 78–80* Oxidative stability
Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate C₇H₁₄BF₃KNO 235.10 N/A Aqueous solubility

*Estimated based on structural analogs.

Reactivity in Cross-Coupling Reactions
  • Pyrrolidinylmethyl Derivative : Demonstrates >90% yield in Suzuki-Miyaura couplings with aryl chlorides at room temperature using Pd(OAc)₂/SPhos catalysts .
  • Piperidinylmethyl Derivative : Requires elevated temperatures (60–80°C) for comparable yields, attributed to steric hindrance .
  • Pyrazolylmethyl Derivative : Effective in electron-deficient aryl systems but shows <70% yield with electron-rich substrates due to competing side reactions .

Biological Activity

Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate (CAS No. 888711-53-3) is a boron-containing compound that has garnered attention for its potential applications in organic synthesis and biological systems. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C₅H₁₀BF₃K
  • Molecular Weight : 191.04 g/mol
  • Structure : Contains a pyrrolidine moiety which influences its reactivity and selectivity in chemical reactions.
  • Enzyme Inhibition : Boron compounds can interact with enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways in cells.
  • Cellular Modulation : These compounds may influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

1. Antimicrobial Activity

A comparative study on the antibacterial properties of various boron-containing compounds, including this compound, indicated that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the need for further investigation into the specific mechanisms by which these compounds exert their effects .

2. Cytotoxicity Assessment

In vitro assessments have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that this compound may possess cytotoxic properties, although more detailed studies are required to elucidate the underlying mechanisms and therapeutic potential .

3. Synthesis and Reactivity

Research focusing on the synthesis of this compound has demonstrated its utility as a reagent in organic synthesis, particularly in coupling reactions. The presence of the pyrrolidine group enhances its reactivity, making it a valuable tool for chemists .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityCytotoxicityEnzyme Inhibition
This compoundModerateYesPotential
Other Boron CompoundsVariesYesYes

Safety and Toxicity Considerations

The safety profile of this compound has not been extensively characterized. However, general precautions associated with boron-containing compounds include potential irritations (H315), eye damage (H319), and respiratory issues (H335) upon exposure .

Q & A

Q. What are the common synthetic routes for preparing potassium trifluoro[(pyrrolidin-1-yl)methyl]borate?

The synthesis typically involves nucleophilic substitution (SN2) reactions. For example, potassium bromomethyltrifluoroborate can react with pyrrolidine derivatives via SN2 displacement. Optimization includes using 3 equivalents of the nucleophile (e.g., pyrrolidine) and continuous Soxhlet extraction to isolate the product from inorganic byproducts due to low organic solubility . Scaling this method to 100 g batches requires careful control of reaction stoichiometry and purification protocols.

Q. How can researchers characterize this compound using spectroscopic methods?

Key characterization involves multinuclear NMR spectroscopy:

  • ¹H NMR : Probes protons on the pyrrolidine ring and methylene group (e.g., δ ~2.3–3.0 ppm for pyrrolidine protons).
  • ¹¹B NMR : A quartet near δ -1.8 ppm (J ≈ 32–37 Hz) confirms the trifluoroborate anion .
  • ¹⁹F NMR : A doublet or triplet near δ -130 to -136 ppm reflects the BF₃K group .
    Mass spectrometry (HRMS) further validates molecular weight and purity .

Q. What are the primary applications of this compound in organic synthesis?

It is used in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct carbon-carbon bonds. The trifluoroborate group enhances stability and reactivity compared to boronic acids, enabling coupling with aryl chlorides under mild conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for cross-coupling with sterically hindered substrates?

Optimization involves:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) improve efficiency for bulky substrates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.
  • Temperature Control : Reactions at 60–80°C balance reactivity and decomposition risks .
    Contradictory data on catalytic systems (e.g., palladium pincer complexes vs. traditional catalysts) suggest substrate-specific optimization is critical .

Q. What challenges arise in purifying this compound, and how are they addressed?

Challenges include:

  • Low Solubility : The compound is poorly soluble in acetone or acetonitrile.
  • Byproduct Removal : Continuous Soxhlet extraction with hot ethanol or methanol isolates the product from KBr or other salts .
    Advanced purification techniques (e.g., recrystallization from water/ethanol mixtures) may improve yield and purity.

Q. How does the pyrrolidine substituent influence reactivity compared to other trifluoroborate salts?

The pyrrolidine group provides:

  • Steric Hindrance : Slows undesired side reactions (e.g., protodeboronation).
  • Electronic Effects : The nitrogen lone pair stabilizes the boron center, enhancing transmetalation efficiency in cross-couplings.
    Comparisons with alkenyl or aryl trifluoroborates (e.g., Potassium (E)-trifluoro(2-(thiophen-2-yl)vinyl)borate) highlight substituent-dependent reactivity in stereoselective transformations .

Q. How can researchers resolve discrepancies in NMR data for this compound?

Discrepancies may arise from:

  • Solvent Effects : Chemical shifts vary between DMSO-d₆ and acetone-d₆ (e.g., δ ~0.1–0.3 ppm differences in ¹H NMR).
  • Hydration State : Trace water can broaden ¹¹B or ¹⁹F signals.
    Standardizing solvent, temperature, and concentration (e.g., 20 mg/mL in DMSO-d₆) ensures reproducibility. Cross-referencing with literature data (e.g., δ -136.4 ppm in ¹⁹F NMR for similar compounds) aids validation .

Q. What are the stability considerations for long-term storage of this compound?

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at -20°C in sealed containers.
  • Light Sensitivity : Amber vials prevent photodegradation of the boron-nitrogen bond.
  • pH Stability : Avoid strongly acidic conditions to prevent hydrolysis of the BF₃K group .

Tables

Q. Table 1. Comparative Reactivity of Trifluoroborate Salts in Cross-Coupling Reactions

SubstituentReaction Yield (%)Optimal CatalystReference
Pyrrolidinylmethyl78–85Pd(OAc)₂/SPhos
Alkenyl (e.g., 2-thienyl)65–73PdCl₂(dppf)
Mesitylethynyl81Pd pincer complex

Q. Table 2. Key NMR Chemical Shifts

NucleusChemical Shift (δ, ppm)MultiplicityReference
¹¹B-1.8q (J = 32 Hz)
¹⁹F-136.4dd
¹H2.40 (CH₂)t

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Reactant of Route 2
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate

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